molecular formula C21H36O3 B1240702 Furfuryl palmitate CAS No. 95668-36-3

Furfuryl palmitate

Cat. No.: B1240702
CAS No.: 95668-36-3
M. Wt: 336.5 g/mol
InChI Key: SLLQRHYFOLOLLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl palmitate is synthesized through the esterification of furfuryl alcohol with palmitic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous removal of water and the use of efficient mixing and heating systems to ensure complete reaction. The final product is purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Furfuryl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Furfuryl palmitate has a wide range of scientific research applications:

Mechanism of Action

Furfuryl palmitate exerts its effects primarily through its antioxidant properties. It quenches singlet oxygen and other reactive oxygen species, thereby protecting cellular structures from oxidative damage. The esterification of the furyl ring in this compound enhances its penetration capacity, promoting better skin absorption and efficacy .

Comparison with Similar Compounds

Comparison: this compound is unique in its combination of furfuryl alcohol and palmitic acid, which provides both antioxidant properties and enhanced skin absorption. Compared to tocopherol, this compound has shown similar efficacy in reducing symptoms of atopic dermatitis but with potentially better skin penetration due to its ester structure .

Properties

IUPAC Name

furan-2-ylmethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h15-16,18H,2-14,17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLQRHYFOLOLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241921
Record name Furfuryl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-36-3
Record name Furfuryl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095668363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furfuryl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURFURYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58X60SW4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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